

L-Lactic Acid-2-13C1: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: *L-Lactic acid-2-13C1*

Cat. No.: *B12057772*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of **L-Lactic acid-2-13C1**, a stable isotope-labeled compound crucial for metabolic research and drug development. It covers essential safety data, handling precautions, and detailed experimental applications, with a focus on its use as a tracer in metabolic flux analysis.

Safety Data Sheet and Handling Precautions

While a specific Safety Data Sheet (SDS) for **L-Lactic acid-2-13C1** is not readily available, the safety precautions are primarily dictated by the properties of the unlabeled L-lactic acid. Carbon-13 is a stable, non-radioactive isotope, posing no radiological risk.^[1] Therefore, the handling and safety procedures for **L-Lactic acid-2-13C1** are equivalent to those for standard L-lactic acid.

Hazard Identification:

L-Lactic acid is classified as causing severe skin burns and eye damage.^[2] It is corrosive to the respiratory tract.

Precautionary Measures:

- **Personal Protective Equipment (PPE):** Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.^[1] For handling the pure compound,

double gloving is recommended.

- Ventilation: Work in a well-ventilated area. For operations that may generate dust or aerosols, a certified fume hood should be used.[\[1\]](#)
- Handling: Avoid contact with skin, eyes, and clothing.[\[3\]](#) Do not breathe dust or vapors.[\[4\]](#) Wash hands thoroughly after handling.[\[5\]](#)
- Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[\[3\]](#)[\[4\]](#) For long-term storage of isotopically labeled compounds, -20°C is often recommended.[\[6\]](#) Protect from light.[\[6\]](#)
- Spill Response: In case of a spill, ventilate the area and wear appropriate PPE. Absorb the spill with inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal.[\[3\]](#)[\[4\]](#)

First Aid Measures:

- Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[\[2\]](#)[\[3\]](#)
- Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention.[\[2\]](#)[\[3\]](#)
- Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[\[3\]](#)
- Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[\[2\]](#)

Table 1: Physical and Chemical Properties of L-Lactic Acid

Property	Value	Reference(s)
Chemical Formula	C ₃ H ₆ O ₃	[7]
Molecular Weight	90.08 g/mol (unlabeled)	[7]
Molecular Weight	~91.07 g/mol (L-Lactic acid-2- ¹³ C1)	[8]
Appearance	White solid or colorless solution	[7]
Melting Point	18 °C (64 °F)	[7]
Boiling Point	122 °C (252 °F) at 15 mmHg	[7]
Solubility	Miscible with water and ethanol	[7]
pKa	3.86	[7]

Table 2: Toxicological Data for L-Lactic Acid

Endpoint	Value	Species	Reference(s)
LD50 Oral	3543 mg/kg	Rat	[9]
LD50 Dermal	>2000 mg/kg	Rabbit	[10]
LC50 Inhalation	>7.94 mg/L	Rat	[10]

Experimental Applications: Metabolic Tracer Studies

L-Lactic acid-2-¹³C1 is primarily used as a tracer in metabolic flux analysis (MFA) to investigate cellular metabolism.[11] By introducing this labeled substrate into a biological system, researchers can track the incorporation of the ¹³C atom into various downstream metabolites, providing a quantitative understanding of metabolic pathways.

Experimental Workflow for ¹³C Metabolic Flux Analysis

The general workflow for a ¹³C tracer study using **L-Lactic acid-2-¹³C1** involves several key steps, from experimental design to data analysis.



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General experimental workflow for ¹³C tracer studies.

Detailed Experimental Protocol: ¹³C-Lactate Tracing in Cancer Cells

This protocol provides a general framework for a ¹³C metabolic flux analysis experiment using **L-Lactic acid-2-¹³C₁** to investigate lactate metabolism in cancer cell lines.

Materials:

- Cancer cell line of interest
- Complete cell culture medium
- **L-Lactic acid-2-¹³C₁**
- Phosphate-buffered saline (PBS), ice-cold
- 80% Methanol, ice-cold
- Cell scrapers
- Microcentrifuge tubes, pre-chilled
- Centrifuge capable of 4°C
- Lyophilizer or vacuum concentrator
- Analytical instrument (GC-MS or LC-MS)

Procedure:

- Cell Culture and Seeding:
 - Culture cells in standard complete medium to the desired confluency.
 - Seed cells in appropriate culture plates (e.g., 6-well or 10-cm dishes) and allow them to attach and grow overnight.
- Isotope Labeling:
 - Prepare the labeling medium by supplementing glucose- and lactate-free medium with dialyzed fetal bovine serum and the desired concentration of **L-Lactic acid-2-¹³C1**. The concentration will depend on the specific experimental goals.
 - Aspirate the standard culture medium from the cells and wash once with pre-warmed PBS.
 - Add the pre-warmed ¹³C-labeling medium to the cells.
 - Incubate the cells for a sufficient duration to achieve isotopic steady state. This time should be determined empirically but is often several hours.[\[2\]](#)
- Metabolism Quenching and Metabolite Extraction:
 - To rapidly halt metabolic activity, place the culture plates on ice.
 - Aspirate the labeling medium and quickly wash the cells twice with ice-cold PBS.
 - Add a sufficient volume of ice-cold 80% methanol to the plate.
 - Scrape the cells from the plate using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.
 - Vortex the tubes briefly and incubate on ice for 10 minutes to ensure complete protein precipitation.

- Centrifuge the lysate at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris.
- Carefully collect the supernatant, which contains the intracellular metabolites, and transfer it to a new pre-chilled tube.
- Sample Preparation for Analysis:
 - Dry the metabolite extracts using a lyophilizer or a vacuum concentrator.
 - The dried extracts can be stored at -80°C until analysis.
 - Prior to analysis by GC-MS or LC-MS, the dried metabolites need to be derivatized to increase their volatility and improve chromatographic separation. A common derivatization agent for GC-MS analysis is N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).
- Data Analysis:
 - Analyze the derivatized samples using GC-MS or LC-MS to determine the mass isotopologue distribution (MID) of key metabolites.
 - The raw data is then processed to correct for the natural abundance of ^{13}C and to calculate the fractional enrichment of each metabolite.
 - This data is used in metabolic modeling software to estimate intracellular metabolic fluxes.

Table 3: Illustrative Quantitative Data from a ^{13}C -Lactate Tracer Study

The following table presents hypothetical mass isotopologue distribution (MID) data for key metabolites in the Tricarboxylic Acid (TCA) cycle after labeling with **L-Lactic acid-2- ^{13}C 1**. The data represents the percentage of the metabolite pool containing zero (M+0), one (M+1), two (M+2), etc., ^{13}C atoms.

Metabolite	M+0 (%)	M+1 (%)	M+2 (%)	M+3 (%)	M+4 (%)
Pyruvate	20	75	5	0	0
Citrate	30	40	25	5	0
α -Ketoglutarate	35	35	20	10	0
Succinate	40	30	20	10	0
Malate	45	25	20	10	0
Aspartate	40	30	20	10	0

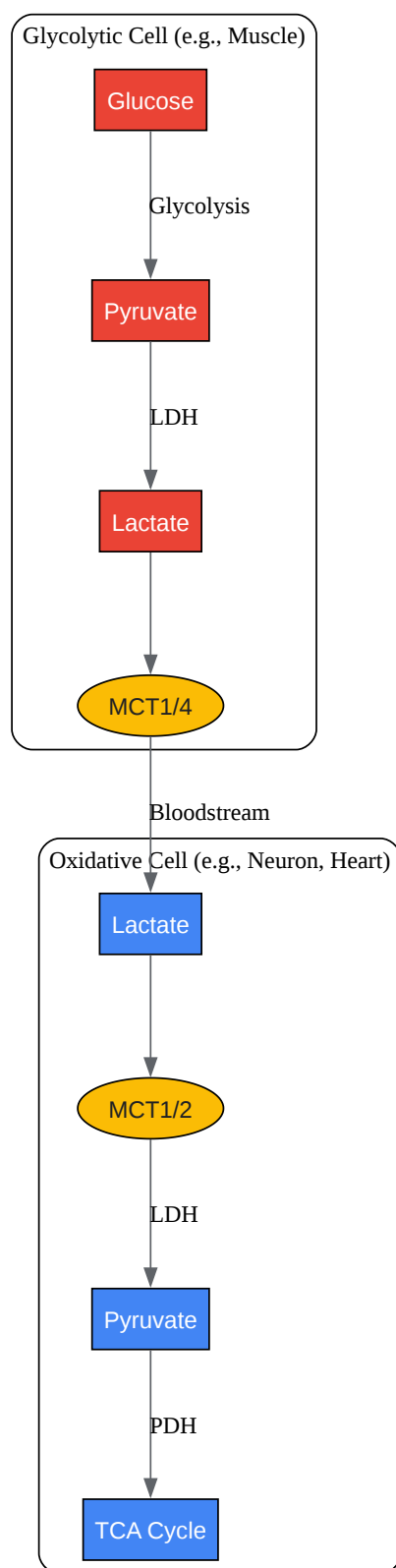
Note: This data is for illustrative purposes only and the actual MIDs will vary depending on the cell type, experimental conditions, and the specific metabolic state.

Signaling Pathways of Lactate Metabolism

Lactate is not merely a metabolic byproduct but also a crucial signaling molecule that can influence various cellular processes.[\[3\]](#)[\[12\]](#) It can be transported between cells and intracellular compartments, acting as a metabolic fuel and a signaling molecule.[\[12\]](#)

The Lactate Shuttle and its Role in Cellular Energetics

The "lactate shuttle" hypothesis describes the transport of lactate between different cells and tissues, as well as between the cytoplasm and mitochondria within the same cell.[\[12\]](#) This allows for the efficient distribution and utilization of lactate as an energy source.

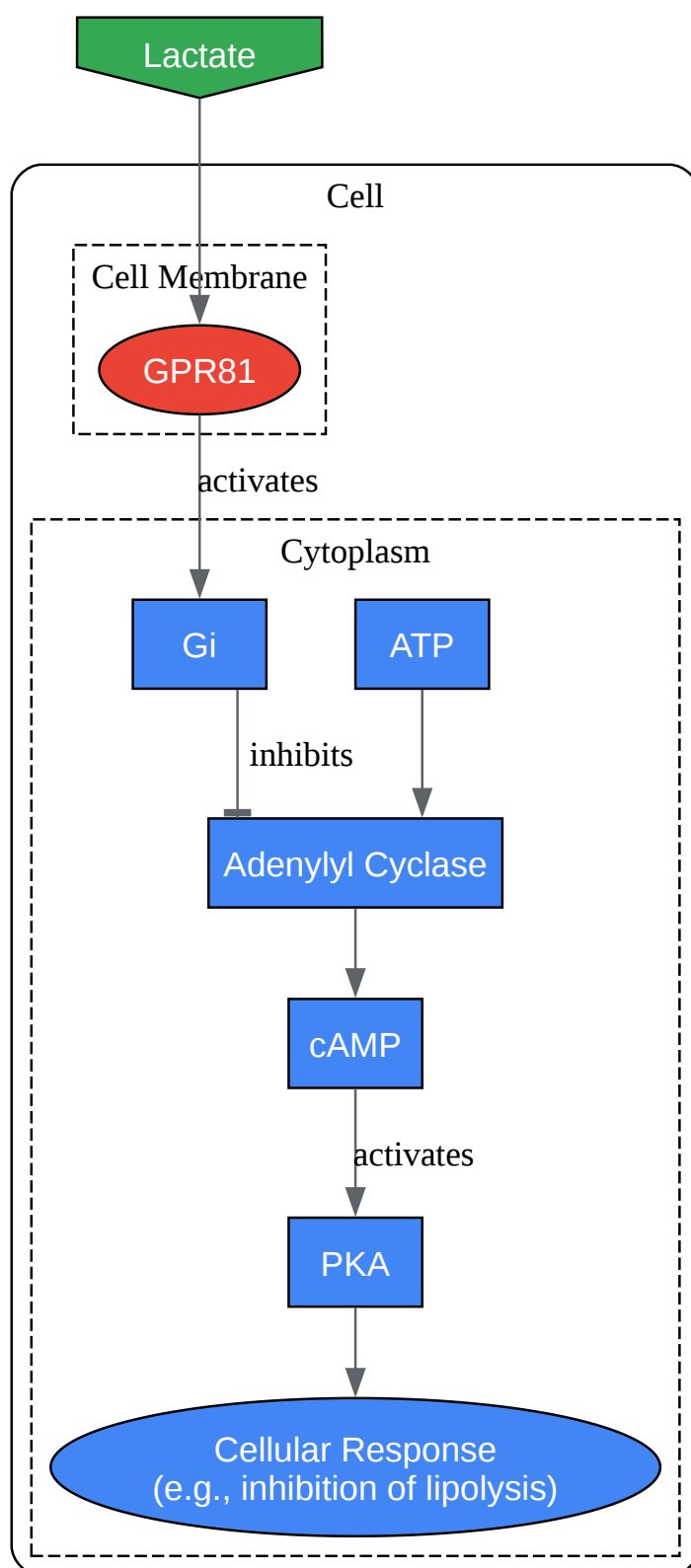


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The intercellular lactate shuttle.

Lactate Signaling through GPR81

Lactate can also act as a signaling molecule by binding to the G protein-coupled receptor 81 (GPR81), also known as Hydroxycarboxylic acid receptor 1 (HCAR1).[\[12\]](#) This signaling pathway is involved in regulating various physiological processes, including lipolysis, inflammation, and neuronal activity.[\[12\]](#)



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Lactate signaling via the GPR81 receptor.

Conclusion

L-Lactic acid-2-¹³C1 is a valuable tool for researchers in the fields of metabolism, drug development, and biomedical science. Its use in ¹³C metabolic flux analysis provides a dynamic and quantitative view of cellular metabolism that is unattainable with traditional biochemical assays. By understanding the safety and handling precautions, and by following detailed experimental protocols, researchers can effectively and safely utilize this powerful tracer to gain deeper insights into the complexities of cellular function in health and disease.

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